molecular formula C9H9F3O2 B1313210 2-(3-(Trifluoromethoxy)phenyl)ethanol CAS No. 642444-30-2

2-(3-(Trifluoromethoxy)phenyl)ethanol

Cat. No. B1313210
M. Wt: 206.16 g/mol
InChI Key: YPZUGJLCXIAZNI-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)ethanol , also known by its IUPAC name 2-[3-(trifluoromethoxy)phenyl]ethanol , is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 g/mol . The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety.


Physical And Chemical Properties Analysis

  • Purity : Available samples are typically 96% pure .

Scientific Research Applications

Biocatalytic Applications

  • Efficient Biocatalytic Preparation of Optically Pure Compounds : Studies have demonstrated the use of recombinant Escherichia coli cells for the asymmetric reduction of acetophenone derivatives to produce optically pure alcohols, which are important pharmaceutical intermediates. This process emphasizes the potential for employing biocatalysis in synthesizing compounds related to 2-(3-(Trifluoromethoxy)phenyl)ethanol with high enantioselectivity and yield (Chen et al., 2019).

Synthesis and Chemical Transformations

  • Regio- and Stereoselective Synthesis : Research on gold(I)-catalyzed intermolecular hydroalkoxylation of allenes highlights advanced synthetic routes that could be applied to modify or synthesize compounds similar to 2-(3-(Trifluoromethoxy)phenyl)ethanol, showcasing regio- and stereoselective processes for constructing complex organic molecules (Zhang & Widenhoefer, 2008).

Materials Science

  • Development of Functional Films : Incorporation of phenyl ethanol derivatives into chitosan films for controlled release applications has been explored. This suggests the potential for incorporating 2-(3-(Trifluoromethoxy)phenyl)ethanol into polymeric matrices for applications in material science, particularly for the controlled release of bioactives or fragrances (Zarandona et al., 2020).

Catalysis and Green Chemistry

  • Selective Hydrogenation Processes : Research on the selective hydrogenation of styrene oxide to produce 2-phenyl ethanol using bimetallic catalysts in supercritical carbon dioxide underscores the potential of using advanced catalytic methods for environmentally friendly chemical transformations. This could inspire approaches for modifying or utilizing 2-(3-(Trifluoromethoxy)phenyl)ethanol in green chemistry applications (Yadav & Lawate, 2011).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUGJLCXIAZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442744
Record name 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethoxy)phenyl)ethanol

CAS RN

642444-30-2
Record name 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
X Han, N Song, A Saidahmatov, P Wang… - Journal of Medicinal …, 2021 - ACS Publications
CDK9 is an essential drug target correlated to the development of acute myeloid leukemia (AML). Starting from the hit compound 10, which was discovered through a screening of our in-…
Number of citations: 13 pubs.acs.org

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